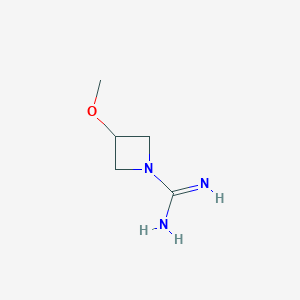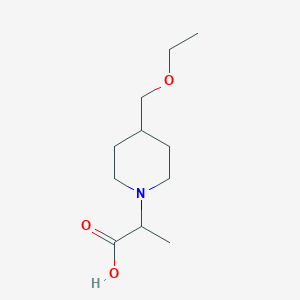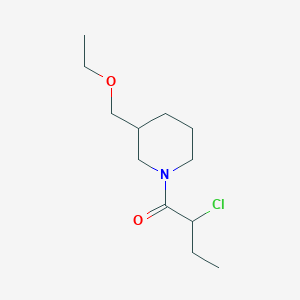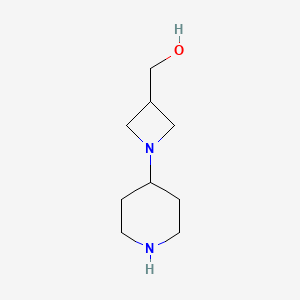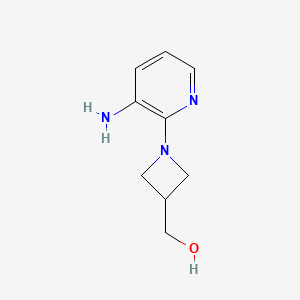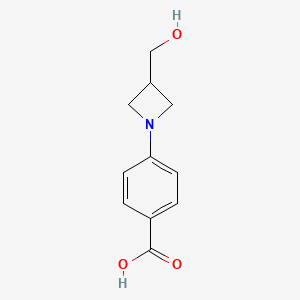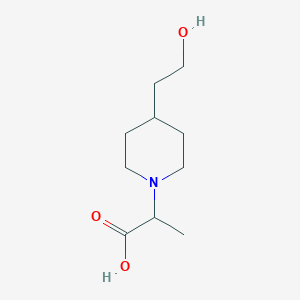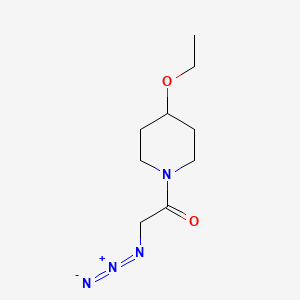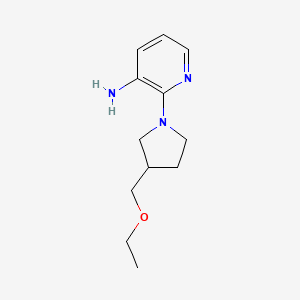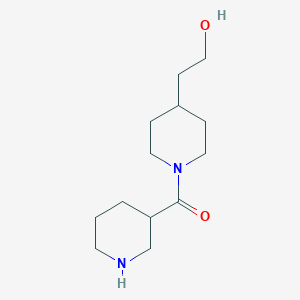
2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine
Übersicht
Beschreibung
“2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research demonstrates the utility of related pyrazine and pyrrolidine derivatives in the synthesis of complex heterocyclic frameworks. For instance, the study by Collins Michael Raymond et al. (2010) outlines a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, showcasing the strategic use of chloro and ethoxy substituents for intermediate formation and cyclization steps (Collins Michael Raymond et al., 2010). This reflects the broader applicability of such chloro-substituted pyrazines in generating diverse heterocyclic compounds, potentially including the synthesis pathways of "2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine" itself.
Pharmaceutical Intermediates
The synthesis and functionalization of pyrazine derivatives serve as crucial steps in the production of pharmaceutical intermediates. A pertinent example is provided by the work of Puttavva Meti et al. (2017), who explored the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives. Their work highlights methods for achieving selective amination of dihalo-pyrrolopyrazines, leading to compounds with promising optical and thermal properties for optoelectronic applications (Puttavva Meti et al., 2017). This underscores the role of pyrazine derivatives in the synthesis of compounds with potential pharmaceutical or electronic material applications.
Wirkmechanismus
Mode of Action
- This compound contains a boron atom, which is relevant to its mode of action. The Suzuki–Miyaura coupling is a transition metal-catalyzed carbon–carbon bond-forming reaction. During SM coupling, transmetalation occurs. Formally nucleophilic organic groups (such as boron-containing compounds) transfer from boron to palladium, forming a new Pd–C bond . The compound may form a complex with a palladium catalyst, facilitating the coupling of aryl or heteroaryl boronates with other organic substrates.
Biochemische Analyse
Biochemical Properties
2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the methoxymethyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially altering enzyme kinetics and substrate affinity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby affecting cell growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. Additionally, the compound may influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or oxidative environments . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it may induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in cardiovascular function . These dosage effects highlight the importance of determining the optimal therapeutic window for the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain biological activity or be further processed into inactive forms. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, it may localize to specific organelles or compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism .
Eigenschaften
IUPAC Name |
2-chloro-3-[2-(methoxymethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-7-8-3-2-6-14(8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNMEHPHJFPOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



